4-{[(Prop-2-en-1-yl)amino]methyl}phenol
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Overview
Description
4-{[(Prop-2-en-1-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a prop-2-en-1-ylamino group
Mechanism of Action
Target of Action
The primary targets of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are currently unknown . It is known that the compound is used for chemical probe synthesis . This suggests that it may interact with a variety of biological targets, depending on the specific ligand or pharmacophore to which it is appended .
Mode of Action
It is known that this compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . This suggests that it may allow for UV light-induced covalent modification of a biological target .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given its potential use in chemical probe synthesis, it is likely that the compound could affect a wide range of pathways depending on the specific target to which it is directed .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . Its solubility and stability under various conditions would be crucial factors influencing its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Its potential for uv light-induced covalent modification of a biological target suggests that it could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound . Specific details about how these factors might affect the compound’s action are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol typically involves the reaction of a phenol derivative with a prop-2-en-1-ylamine. One common method includes the use of a base such as potassium carbonate to deprotonate the phenol, followed by the addition of prop-2-en-1-ylamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(Prop-2-en-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-{[(Prop-2-en-1-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Prop-2-yn-1-yl)amino]methyl}phenol
- 4-{[(Prop-2-en-1-yl)amino]methyl}anisole
- 4-{[(Prop-2-en-1-yl)amino]methyl}benzoic acid
Uniqueness
4-{[(Prop-2-en-1-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(prop-2-enylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h2-6,11-12H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRVDVAPFLNBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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